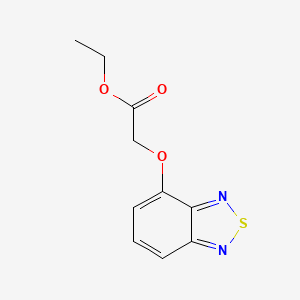![molecular formula C21H22N2O4 B2661707 Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-68-5](/img/structure/B2661707.png)
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The benzyloxy group attached to the pyrimidine ring suggests that it might have increased lipophilicity, potentially altering its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrimidine ring, the benzyloxy group, and the ester group . These groups could affect properties such as solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación
Antioxidant and Radioprotective Activities
Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and evaluated for its antioxidant and radioprotective activities. A study by Mohan et al. (2014) found that this compound showed significant in vitro antioxidant activity and provided radioprotection in Drosophila melanogaster models exposed to ionizing electron beam radiation, reducing oxidative stress induced by irradiation (Mohan et al., 2014).
Chemical Reactions and Pathways
Research on the chemical behavior of similar ethyl tetrahydropyrimidine-5-carboxylate derivatives has shown complex reactions, such as ring expansion and nucleophilic substitution, under different conditions. Fesenko et al. (2010) demonstrated how the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can vary depending on factors like reagent ratio and temperature (Fesenko et al., 2010).
Thermodynamic Properties
The thermodynamic properties of similar ethyl 6-methyl-2-oxo-tetrahydropyrimidine derivatives have been extensively studied. Klachko et al. (2020) analyzed the enthalpies of combustion, formation, fusion, vaporization, and sublimation of these compounds using bomb calorimetry and differential thermal analysis (Klachko et al., 2020).
Antimicrobial Activity
A derivative of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine has been synthesized and evaluated for antimicrobial activity. Sarvaiya et al. (2019) created compounds that showed potential efficacy against various bacteria and fungi, suggesting a promising area for developing new antimicrobial agents (Sarvaiya et al., 2019).
Binding Interaction Studies
Comparative binding interaction studies with ethyl tetrahydropyrimidine derivatives have been conducted to understand their interaction with biological molecules like bovine serum albumin (BSA). Pisudde et al. (2018) investigated how these compounds bind to BSA using techniques like equilibrium dialysis and FT-IR, providing insights into their potential biological interactions (Pisudde et al., 2018).
Catalytic Applications
Catalytic applications of ethyl 6-methyl-2-oxo-tetrahydropyrimidine derivatives have also been explored. Cahyana et al. (2019) synthesized a pyrimidine derivative using CuO@SiO2 as a nanocatalyst, demonstrating its effectiveness in catalyzing one-pot, three-component reactions (Cahyana et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-20(24)18-14(2)22-21(25)23-19(18)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLDWINBPRHBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2661624.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2661625.png)




![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)
![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)
![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)

